molecular formula C24H21FN2O4 B11365472 5-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11365472
M. Wt: 420.4 g/mol
InChI Key: ZECKYOXYQGRBHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a carboxamide group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Introduction of Aromatic Substituents: The ethoxyphenyl, fluorophenyl, and furan-2-yl groups can be introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions.

    Formation of the Carboxamide Group: This step usually involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring and other aromatic groups can be oxidized under appropriate conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the carboxamide group may yield the corresponding amine.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-METHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE
  • 5-(4-ETHOXYPHENYL)-N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 5-(4-ETHOXYPHENYL)-N-[(4-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. For example, the presence of both ethoxy and fluorophenyl groups may enhance its binding affinity to certain biological targets compared to similar compounds.

Properties

Molecular Formula

C24H21FN2O4

Molecular Weight

420.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H21FN2O4/c1-2-29-20-11-7-18(8-12-20)23-14-22(26-31-23)24(28)27(16-21-4-3-13-30-21)15-17-5-9-19(25)10-6-17/h3-14H,2,15-16H2,1H3

InChI Key

ZECKYOXYQGRBHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=C(C=C3)F)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.